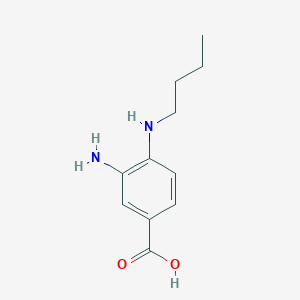

3-Amino-4-(butylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(butylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-6-13-10-5-4-8(11(14)15)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFVEIGEGOLPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468409 | |

| Record name | 3-amino-4-butylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120337-90-8 | |

| Record name | 3-amino-4-butylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Butylamino Benzoic Acid and Analogues

Established Synthetic Routes to 3-Amino-4-(butylamino)benzoic acid

The most established and logical synthetic pathway to this compound proceeds through a two-step sequence involving nucleophilic aromatic substitution followed by the reduction of a nitro group. This method provides a reliable framework for accessing the target molecule.

The synthesis typically commences with a di-substituted benzene (B151609) ring, where the substituents are positioned to direct the incoming groups to the desired locations. A common and effective precursor for this synthesis is 4-halo-3-nitrobenzoic acid, with 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid being preferred starting materials. google.comgoogle.com The electron-withdrawing nitro group is crucial as it activates the halogen at the para-position for nucleophilic aromatic substitution (SNAr).

The key transformations are:

Nucleophilic Aromatic Substitution: The precursor, 4-halo-3-nitrobenzoic acid, is reacted with butylamine (B146782). This reaction substitutes the halogen with the butylamino group, yielding the intermediate, 4-(butylamino)-3-nitrobenzoic acid.

Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. A widely used method for this transformation is catalytic hydrogenation. chemicalbook.com This step is typically achieved using a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere, which selectively reduces the nitro group without affecting the carboxylic acid or the aromatic ring. google.comchemicalbook.com

The following table summarizes the precursors and reagents involved in this primary synthetic route.

| Step | Precursor | Reagent(s) | Intermediate/Product |

| 1. Nucleophilic Substitution | 4-Chloro-3-nitrobenzoic acid | Butylamine | 4-(Butylamino)-3-nitrobenzoic acid |

| 2. Reduction | 4-(Butylamino)-3-nitrobenzoic acid | Hydrogen (H₂), Palladium on Carbon (Pd/C) | This compound |

An alternative precursor could be 3-Amino-4-(butylamino)benzonitrile, where the nitrile group could be hydrolyzed to the carboxylic acid as a final step.

Optimizing reaction parameters is critical for maximizing the yield and ensuring the purity of the final product.

For the nucleophilic aromatic substitution step, key parameters to optimize include:

Temperature: The reaction of 3-nitro-4-chlorobenzoic acid with amines can be carried out at elevated temperatures, for instance between 100-130°C, to ensure a reasonable reaction rate. google.comgoogle.com

Solvent: A variety of solvents can be used, including alkanes, aromatic hydrocarbons like xylene, or halogenated solvents such as 1,2-dichloroethane. google.com

Base: The addition of a base may be necessary to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, driving the equilibrium towards the product.

For the nitro group reduction step, optimization focuses on:

Catalyst and Pressure: Catalytic reduction using Pd/C is highly effective. The reaction can be run at pressures ranging from atmospheric to higher pressures (e.g., 0.50-1.50 MPa) to facilitate the hydrogenation. google.comchemicalbook.com

Temperature and Time: Temperatures can be controlled, for example at 60°C, over several hours (e.g., 10 hours) to ensure complete conversion. chemicalbook.com

Modern Techniques: Advanced techniques such as microwave irradiation have been shown to accelerate similar reactions, potentially reducing reaction times significantly. chemicalbook.com Furthermore, continuous-flow synthesis offers an inherently safer and more efficient alternative to traditional batch processes by minimizing reaction volumes and improving heat transfer, leading to higher productivity and safety. rsc.org

| Parameter | Nucleophilic Substitution | Nitro Group Reduction |

| Temperature | 100-130°C | ~60-100°C |

| Pressure | Atmospheric | Atmospheric to 1.50 MPa |

| Catalyst | N/A | Palladium on Carbon (Pd/C) |

| Solvent | Xylene, 1,2-dichloroethane | Methanol, Ethanol |

| Duration | 0.1-15 hours | ~8-10 hours |

Synthesis of Structurally Related 3-Amino-4-(alkylamino)benzoic Acids

The synthetic strategy for this compound is readily adaptable for producing a range of structurally related analogues by simply varying the alkylamine used in the nucleophilic substitution step.

3-Amino-4-(methylamino)benzoic acid: To synthesize this analogue, methylamine (B109427) is used in place of butylamine. The subsequent reduction of the nitro group follows the same established protocol, yielding the desired methylamino derivative.

3-Amino-4-(isopropylamino)benzoic acid: Similarly, using isopropylamine (B41738) as the nucleophile in the first step leads to the formation of 4-(isopropylamino)-3-nitrobenzoic acid. Subsequent reduction provides 3-Amino-4-(isopropylamino)benzoic acid. prepchem.com The synthesis of a related sulphamyl derivative by reducing the corresponding nitro compound has been documented, indicating the viability of this pathway. prepchem.com

The versatility of the SNAr reaction allows for the creation of a library of compounds with different alkyl substituents at the 4-position, as shown in the table below.

| Starting Amine | Intermediate | Final Product |

| Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | 3-Amino-4-(methylamino)benzoic acid |

| Isopropylamine | 4-(Isopropylamino)-3-nitrobenzoic acid | 3-Amino-4-(isopropylamino)benzoic acid prepchem.comepa.gov |

| Butylamine | 4-(Butylamino)-3-nitrobenzoic acid | This compound |

Strategies for Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, requires more sophisticated strategies as the parent molecule is achiral. No direct methods for the stereoselective synthesis of this specific compound have been published, but potential strategies can be inferred from modern synthetic chemistry.

Use of Chiral Precursors: One straightforward approach is to start with a chiral amine. For example, using a chiral butylamine derivative, such as (R)- or (S)-sec-butylamine, in the initial nucleophilic substitution step would directly incorporate a stereocenter into the molecule. The resulting product would be a chiral derivative of 3-Amino-4-(sec-butylamino)benzoic acid.

Chiral Auxiliaries: Another strategy involves attaching a chiral auxiliary to the achiral this compound molecule to guide a subsequent stereoselective reaction. For instance, the 3-amino group could be acylated with a chiral carboxylic acid. This temporary modification could direct stereoselective transformations at another position on the molecule, after which the auxiliary would be removed. Methods for selectively protecting and derivatizing the amino groups on a diaminobenzoic acid scaffold have been developed, which could be adapted for this purpose. nih.gov

Asymmetric Catalysis: Advanced catalytic methods could offer a more elegant solution. For example, photoredox catalysis has been successfully employed for the stereoselective synthesis of various unnatural α-amino acids. nih.gov While not yet applied to this specific class of compounds, a future strategy could involve developing a catalytic system that enables the enantioselective functionalization of the benzoic acid ring or its side chains.

Sustainable and Green Chemistry Approaches in Synthesis

Incorporating principles of green chemistry into the synthesis of this compound can reduce its environmental impact. Key strategies include process intensification, the use of safer solvents, and exploring biocatalytic routes.

Process Intensification: Adopting continuous-flow manufacturing can significantly enhance the safety and efficiency of the synthesis. rsc.org This technology minimizes the volume of hazardous reagents at any given time and allows for precise control over reaction parameters, which can lead to cleaner reactions and less waste.

Chemoenzymatic Synthesis: A hybrid approach combining chemical and enzymatic steps offers a powerful green strategy. rsc.org For example, a chemical synthesis could produce a racemic mixture of a chiral derivative, followed by an enzymatic resolution step using a lipase (B570770), such as Candida antarctica lipase B, to selectively isolate the desired enantiomer. rsc.org This avoids the need for chiral chromatography with large volumes of organic solvents.

Biocatalysis and Fermentation: A highly sustainable long-term goal would be the direct biosynthesis of the target molecule or its precursors. Researchers have successfully engineered recombinant Corynebacterium glutamicum to produce 3-amino-4-hydroxybenzoic acid from simple sugars. nih.gov This was achieved by introducing genes from Streptomyces griseus and optimizing fermentation conditions, such as limiting oxygen supply to enhance product yield. nih.gov A similar bio-engineering approach could potentially be developed for this compound, representing an ultimate green synthesis route.

Chemical Reactivity and Derivatization of 3 Amino 4 Butylamino Benzoic Acid

Reactions Involving the Aromatic Core and Amine Functionalities

The reactivity of the benzene (B151609) ring and its amino substituents is a key aspect of the chemistry of 3-Amino-4-(butylamino)benzoic acid.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene derivatives. wikipedia.org In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. msu.edu The rate and regioselectivity of this attack are heavily influenced by the existing substituents on the ring.

Both the amino (-NH₂) and butylamino (-NHC₄H₉) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. ashp.org The carboxylic acid group (-COOH), in contrast, is a deactivating group and a meta-director. In this compound, the powerful activating effects of the two amino groups dominate, directing incoming electrophiles to the positions ortho and para to them.

Given the positions of the existing groups, the primary sites for electrophilic attack would be positions 5 and 6, which are ortho to the amino and butylamino groups, respectively. The specific reaction conditions and the nature of the electrophile would determine the precise distribution of products. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu For instance, nitration using a mixture of nitric and sulfuric acids would be expected to introduce a nitro group at position 5 or 6. libretexts.org Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would result in the corresponding halo-substituted derivative. libretexts.org

The lone pairs of electrons on the nitrogen atoms of the primary and secondary amino groups make them nucleophilic. These groups can readily react with a variety of electrophiles. nih.gov Common reactions include acylation and alkylation.

Acylation, the reaction with acyl chlorides or anhydrides, would lead to the formation of amide derivatives. msu.edu It is important to note that the secondary amine is generally more nucleophilic than the primary amine, which could lead to selective acylation under controlled conditions. Alkylation, reaction with alkyl halides, can also occur, leading to further substitution on the nitrogen atoms.

Derivatization of amino groups is a common strategy in analytical chemistry to improve the chromatographic properties of amino compounds. lcms.czactascientific.com For instance, derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) or 9-fluorenylmethyl-chloroformate (FMOC) can be employed. nih.govactascientific.com

Cyclization Reactions and Heterocycle Formation

The ortho-diamine arrangement of the two amino groups in this compound is a key structural feature that enables the formation of various heterocyclic systems.

A significant application of this compound is its conversion to 1-Butyl-1H-benzotriazole-5-carboxylic acid. This transformation is achieved through a diazotization reaction followed by intramolecular cyclization. The reaction involves treating the starting material with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. lookchem.com

The primary amino group at position 3 is diazotized to form a diazonium salt. This highly reactive intermediate then undergoes an intramolecular cyclization, where the nucleophilic secondary amino group at position 4 attacks the diazonium group, leading to the formation of the triazole ring and expulsion of a proton. This synthetic route provides a direct pathway to a substituted benzotriazole, a class of compounds with diverse applications. nih.govorganic-chemistry.org

The vicinal diamine motif present in this compound is a versatile precursor for the synthesis of other nitrogen-containing heterocycles. For instance, reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, can lead to the formation of quinoxaline (B1680401) derivatives.

Furthermore, condensation with other reagents can yield a variety of heterocyclic structures. The specific heterocycle formed depends on the nature of the reacting partner. This reactivity makes this compound a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic scaffolds. researchgate.netnih.gov

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a range of standard transformations. msu.edu These reactions allow for the modification of this part of the molecule, further expanding its synthetic utility.

Common derivatizations of the carboxylic acid include esterification, amidation, and reduction. libretexts.org

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) converts the carboxylic acid to the corresponding ester. libretexts.org Alternatively, reaction of the carboxylate salt with an alkyl halide can also yield an ester. libretexts.org

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction is often facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. libretexts.orgresearchgate.net Conversion to the more reactive acyl chloride, by treatment with a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine is another common method for amide formation. msu.edulibretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. msu.edu Borane (BH₃) is also an effective reagent for the reduction of carboxylic acids. libretexts.org

These transformations of the carboxylic acid group provide access to a wider range of derivatives with potentially different physical, chemical, and biological properties.

Reductive and Oxidative Transformations of this compound

The functional groups of this compound are susceptible to both reduction and oxidation, although specific literature on these transformations for this exact molecule is scarce. The reactivity can be inferred from the known transformations of its constituent functional groups.

Reductive Transformations:

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids and esters. masterorganicchemistry.comlibretexts.org The reaction with LiAlH₄ first involves an acid-base reaction where the acidic proton of the carboxylic acid reacts to form a lithium carboxylate salt and hydrogen gas. chemistrysteps.com Subsequent reduction of the carboxylate furnishes the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous etheral solvents (e.g., diethyl ether, THF) and requires a separate aqueous workup step. reddit.com

The aromatic nitro group, if present in a precursor molecule during synthesis, is commonly reduced to an amine. This is a key step in the synthesis of many aromatic amines. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a very common and clean method for this transformation. ijrpc.comchemicalbook.com

Oxidative Transformations:

Aromatic amines are susceptible to oxidation, and the presence of two amino groups on the ring in this compound makes it potentially sensitive to oxidizing agents. The products of such oxidations can be complex, often leading to colored polymeric materials.

The carboxylic acid group itself is generally resistant to further oxidation. However, the alkyl group on the secondary amine (the butyl group) or a benzylic position on a related precursor could be oxidized under certain conditions. For instance, the oxidation of benzylic carbons to carboxylic acids is a common transformation, often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, or through catalytic aerobic oxidation. organic-chemistry.org Furthermore, dicarboxylic acids can undergo degradation via β-oxidation within biological systems, specifically in peroxisomes. nih.gov

Synthesis of Sulfamoylbenzoic Acid Derivatives, including 3-amino-4-butylamino-5-sulphamyl-benzoic acid

The synthesis of sulfamoylbenzoic acid derivatives is a significant area of medicinal chemistry, leading to potent diuretic agents. The synthesis of compounds structurally related to this compound, such as Bumetanide (3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid), provides a clear blueprint for how these molecules are constructed. nih.govchemicalbook.com

A common synthetic strategy starts with a more readily available substituted benzoic acid, such as 4-chlorobenzoic acid. The key steps typically involve: chemicalbook.com

Sulfonylation: The benzene ring is first activated by introducing a chlorosulfonyl group (-SO₂Cl). This is typically done using chlorosulfonic acid.

Nitration: A nitro group (-NO₂) is introduced onto the ring, often directing the substitution pattern for subsequent steps.

Amidation of the Sulfonyl Chloride: The chlorosulfonyl group is converted to the sulfonamide (sulfamoyl group, -SO₂NH₂) by reaction with ammonia (B1221849).

Nucleophilic Aromatic Substitution: The chloro- or other leaving group on the ring is displaced. For example, in the synthesis of Bumetanide, the chloro group is displaced by a phenoxy group via reaction with sodium phenolate. chemicalbook.com For a compound like 3-(butylamino)-4-chloro-5-sulfamoylbenzoic acid, this step would be omitted. uni.lu

Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂) using methods like catalytic hydrogenation. ijrpc.com

Alkylation of the Amine: The newly formed primary amine is alkylated to introduce the desired alkyl group. In the case of the title compound, this would be a butyl group. This can be achieved via reductive amination with an aldehyde (e.g., butyraldehyde) in the presence of a reducing agent or by direct alkylation with a butyl halide. ijrpc.com Some syntheses perform this alkylation on a precursor amine before final modifications. wikipedia.org

An alternative one-pot synthesis for Bumetanide has been developed where 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is subjected to reduction in an autoclave with butyraldehyde (B50154) and a palladium on carbon catalyst. This single step achieves both the reduction of the nitro group and the reductive amination to install the butyl group. ijrpc.com

The synthesis of 3-(butylamino)-4-chloro-5-sulfamoylbenzoic acid would follow a similar pathway, starting from 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid, followed by amidation to the sulfonamide, reduction of the nitro group, and finally, reductive amination with butyraldehyde. prepchem.com

Table 2: Key Synthetic Intermediates in the Synthesis of Related Sulfamoylbenzoic Acids

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| 4-Chlorobenzoic acid | Starting material | chemicalbook.com |

| 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid | Key intermediate after chlorosulfonation and nitration | chemicalbook.com |

| 5-Aminosulfonyl-4-chloro-3-nitrobenzoic acid | Intermediate after amidation of the sulfonyl chloride | chemicalbook.com |

| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | Precursor to Bumetanide before N-alkylation | ijrpc.com |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. While specific experimental data for 3-Amino-4-(butylamino)benzoic acid is not widely published, a detailed analysis of its structure allows for the prediction of its characteristic ¹H and ¹³C NMR spectra based on the well-established chemical shifts of related aminobenzoic acid derivatives. rsc.orgchemicalbook.comresearchgate.netchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the butyl chain protons, and the amine and carboxylic acid protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The proton on C5 would be a doublet, coupled to the proton on C2. The proton on C2 would appear as a doublet of doublets, coupled to both the C5 and C6 protons. The C6 proton signal would likely be a singlet or a narrowly split doublet. The protons of the butyl group would show characteristic multiplets, while the amino (NH₂) and butylamino (NH) protons would appear as broad singlets, which are often exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on each unique carbon environment in the molecule. The spectrum would show signals for the carboxyl carbon, the six aromatic carbons (with those bearing amino groups shifted upfield), and the four distinct carbons of the butyl chain. The chemical shifts would be influenced by the electron-donating effects of the amino groups and the electron-withdrawing effect of the carboxylic acid group.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 | 168 - 172 |

| Aromatic CH | 6.5 - 7.8 | 110 - 150 |

| NH (butylamino) | 4.0 - 6.0 | - |

| NH₂ (amino) | 3.5 - 5.5 | - |

| α-CH₂ (butyl) | 3.0 - 3.4 | 43 - 47 |

| β-CH₂ (butyl) | 1.5 - 1.8 | 30 - 34 |

| γ-CH₂ (butyl) | 1.3 - 1.5 | 19 - 23 |

| δ-CH₃ (butyl) | 0.8 - 1.0 | 13 - 15 |

| Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. chemicalbook.comchemicalbook.com A very broad band would be expected in the 2500-3300 cm⁻¹ region, typical for the O-H stretching of a carboxylic acid dimer. Superimposed on this, sharp to broad N-H stretching vibrations from the primary and secondary amino groups would appear between 3200 and 3500 cm⁻¹. The C=O stretch of the carboxylic acid would give a strong, sharp absorption around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1550-1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.netcore.ac.uk Aromatic ring stretching modes typically give strong Raman signals. The symmetric stretching of the nitro group, if present as in some related structures, would also be Raman active. The C-H stretching vibrations of the butyl group would be prominent in both IR and Raman spectra.

Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |

| N-H Stretch (Amino/Butylamino) | 3200 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | IR |

| C=C Stretch (Aromatic) | 1550 - 1620 | IR, Raman |

| N-H Bend (Amino) | 1590 - 1650 | IR |

| C-N Stretch | 1250 - 1350 | IR |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing an exact mass measurement. For this compound (C₁₁H₁₆N₂O₂), the theoretical monoisotopic mass is 208.1212 g/mol . HRMS would be able to confirm this elemental composition, typically by observing the protonated molecule [M+H]⁺ at m/z 209.1285.

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal the fragmentation pattern of the molecule, which provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.

Loss of the butyl chain: Cleavage of the C-N bond, resulting in the loss of a butyl radical or butene.

Alpha-cleavage: Fragmentation adjacent to the butylamino group.

These fragmentation patterns help to confirm the connectivity of the atoms within the molecule.

Theoretical Mass Information

| Species | Formula | Theoretical Monoisotopic Mass (m/z) |

| Neutral Molecule [M] | C₁₁H₁₆N₂O₂ | 208.1212 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₇N₂O₂⁺ | 209.1285 |

| Sodium Adduct [M+Na]⁺ | C₁₁H₁₆N₂O₂Na⁺ | 231.1104 |

X-ray Crystallography for Solid-State Molecular Architecture (exemplified by related benzoic acid derivatives)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound is not available, the analysis of related benzoic acid derivatives provides significant insight into the likely solid-state architecture.

For example, the crystal structure of p-aminobenzoic acid reveals that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. nih.govresearchgate.net This is a very common motif for carboxylic acids. In the case of 4-tert-Butylamino-3-nitrobenzoic acid, the molecules also form dimers via O-H···O hydrogen bonds, and an intramolecular N-H···O hydrogen bond is observed. researchgate.net

Crystallographic Data for a Related Compound: 4-tert-Butylamino-3-nitrobenzoic acid researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 20.8125 (15) |

| b (Å) | 6.7412 (5) |

| c (Å) | 8.0793 (5) |

| β (°) | 90.863 (6) |

| Volume (ų) | 1133.41 (14) |

| Z | 4 |

| This data illustrates the type of detailed structural information obtained from X-ray crystallography. |

Computational Chemistry and Theoretical Modeling of 3 Amino 4 Butylamino Benzoic Acid

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) and Hartree-Fock methods)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to elucidating the intrinsic properties of "3-Amino-4-(butylamino)benzoic acid". These methods provide a robust framework for analyzing the molecule in its ground state. While specific computational studies on "this compound" are not extensively available in the reviewed literature, the principles of these methods and findings from related aminobenzoic acid derivatives offer a clear indication of the expected results.

Geometric optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound," this process would typically be carried out using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311G). The optimization would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for a Representative Aminobenzoic Acid Derivative (Note: Data is illustrative and based on typical values for similar structures, as specific data for this compound is not readily available.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-N (amino) | ~1.38 Å | |

| C-C (carboxyl) | ~1.49 Å | |

| C=O | ~1.22 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| N-C-C | ~120° | |

| O=C-O | ~123° | |

| Dihedral Angle | C-C-N-H | Variable (conformational) |

The electronic structure of a molecule is paramount to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sigmaaldrich.com

For "this compound," the HOMO is expected to be localized primarily on the electron-rich amino groups and the aromatic ring, reflecting their electron-donating nature. Conversely, the LUMO is likely to be distributed over the carboxylic acid group, which acts as an electron-withdrawing moiety. DFT calculations would provide precise energy values for these orbitals and a visual representation of their spatial distribution.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Note: These values are hypothetical for "this compound" and are based on general observations for similar aromatic amines.)

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.30 |

| Ionization Potential | I ≈ -EHOMO | 5.50 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

In "this compound," the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and a somewhat less negative region associated with the nitrogen atoms of the amino groups. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This analysis helps in identifying the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

Table 3: Exemplary NBO Analysis Results for Intramolecular Interactions (Note: This table illustrates the type of data obtained from an NBO analysis for a molecule like "this compound".)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π*(C-C aromatic) | ~5-10 |

| LP(1) N(butylamino) | π*(C-C aromatic) | ~5-10 |

| π(C-C aromatic) | π*(C=O) | ~2-5 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for describing the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

An MD simulation of "this compound" in an aqueous solution would provide insights into its solvation structure and dynamics. Key aspects that could be investigated include:

Hydration Shell: The arrangement of water molecules around the solute, particularly around the polar amino and carboxylic acid groups.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solute and water molecules, as well as between solute molecules themselves at higher concentrations.

Conformational Dynamics: The flexibility of the butyl chain and the rotation of the functional groups in the solution phase.

Different water models (e.g., TIP3P, SPC/E) can be used in the simulation to assess their effect on the predicted properties. nih.govnist.gov The results of MD simulations are crucial for understanding how the solvent environment influences the compound's behavior and for calculating properties like the free energy of solvation.

In silico Prediction of Chemical Reactivity and Selectivity Descriptors

Quantum chemical calculations can be used to compute a variety of descriptors that predict the chemical reactivity and selectivity of a molecule. These descriptors are derived from the electronic structure and provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

For "this compound," these descriptors would be calculated using the energies of the frontier molecular orbitals and the total electronic energy.

Table 4: In silico Chemical Reactivity and Selectivity Descriptors (Note: The values are illustrative and would be calculated from the HOMO and LUMO energies.)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating reactivity. |

These descriptors, based on conceptual DFT, are invaluable for rationalizing and predicting the outcomes of chemical reactions, guiding the synthesis of new derivatives, and understanding the molecule's potential interactions in a biological system.

Comparative Computational Studies with Positional Isomers and Alkylamino Analogs (e.g., 4-(butylamino)benzoic acid, 3-amino-4-(methylamino)benzoic acid)

Research Findings from Analogous Systems

Theoretical studies on substituted benzoic acids consistently demonstrate that the nature and location of substituents significantly influence the electronic environment of the molecule. researchgate.net Both amino (-NH₂) and alkylamino (-NHR) groups are considered electron-donating groups (EDGs) that can increase the electron density of the aromatic ring through resonance and inductive effects.

Positional Isomerism: this compound vs. 4-(butylamino)benzoic acid

The primary difference between this compound and its positional isomer, 4-(butylamino)benzoic acid, is the presence of an additional amino group at the meta-position relative to the carboxylic acid. This structural change is expected to have profound electronic consequences.

Electronic Effects : The presence of two electron-donating groups (amino and butylamino) ortho and meta to each other in this compound would lead to a more electron-rich aromatic system compared to the singly substituted 4-(butylamino)benzoic acid. This increased electron density can affect the molecule's frontier molecular orbitals (HOMO and LUMO). Generally, the addition of EDGs raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor, and often results in a smaller HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic excitation properties.

Molecular Geometry and Charge Distribution : The additional amino group introduces new possibilities for intramolecular interactions, such as hydrogen bonding, which can affect the planarity of the molecule. nih.gov A comparative study on ortho- and para-aminophenyl benzothiazoles, for instance, revealed that intramolecular hydrogen bonding in the ortho-isomer led to a more planar conformation compared to the para-isomer. nih.govscilit.com Similarly, the arrangement of substituents in this compound could influence the torsion angles between the carboxylic acid group and the benzene (B151609) ring. The distribution of atomic charges (e.g., Mulliken or Natural Population Analysis charges) would also differ significantly, with the carbon atoms ortho and para to the amino groups bearing a greater negative charge.

Alkylamino Analogs: this compound vs. 3-amino-4-(methylamino)benzoic acid

Comparing this compound with its methylamino analog allows for the isolation of the effect of the alkyl chain length. The difference between a butyl group and a methyl group is primarily one of size (steric hindrance) and to a lesser extent, inductive effect.

Steric and Inductive Effects : The larger butyl group exerts a greater steric effect, which could influence the preferred conformation of the molecule, particularly the orientation of the alkylamino group relative to the aromatic ring. Both methyl and butyl groups are weakly electron-donating through induction, with the butyl group having a slightly stronger effect. However, this difference in inductive effect is generally minor compared to the powerful resonance effect of the nitrogen atom to which they are attached.

Illustrative Data Tables

The following tables contain illustrative data based on established principles from computational studies of analogous substituted aromatic systems. They are intended to demonstrate the expected trends and are not derived from direct experimental or computational results for these specific molecules.

Table 1: Illustrative Comparison of Calculated Electronic Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 4-(Butylamino)benzoic acid | -5.85 | -1.90 | 3.95 | 3.5 |

| This compound | -5.60 | -1.80 | 3.80 | 4.2 |

| 3-Amino-4-(methylamino)benzoic acid | -5.62 | -1.81 | 3.81 | 4.1 |

This illustrative data suggests that the addition of the 3-amino group raises the HOMO energy and narrows the energy gap, indicating higher reactivity. The effect of changing the alkyl chain from butyl to methyl is shown to be minimal.

Table 2: Illustrative Comparison of Mulliken Atomic Charges on Ring Carbons

| Compound | C1 (with -COOH) | C3 (with -NH₂) | C4 (with -NHR) |

| 4-(Butylamino)benzoic acid | +0.25 | +0.05 | -0.20 |

| This compound | +0.26 | -0.18 | -0.19 |

| 3-Amino-4-(methylamino)benzoic acid | +0.26 | -0.18 | -0.18 |

This illustrative data highlights how electron-donating groups increase the negative charge on specific carbon atoms of the benzene ring. The presence of the amino group at C3 in the disubstituted compounds makes it significantly more electron-rich compared to the same position in the monosubstituted isomer.

Applications of 3 Amino 4 Butylamino Benzoic Acid in Chemical Synthesis and Research Tools

Precursor Role in the Synthesis of Diverse Organic Scaffolds for Academic Research

The structural framework of 3-Amino-4-(butylamino)benzoic acid, containing multiple reactive sites, makes it a valuable precursor for constructing more complex molecular architectures. Nitrobenzoic acid derivatives, which are structurally related, are recognized as crucial intermediates in the synthesis of a wide array of heterocyclic compounds that possess pharmacological relevance. researchgate.net The general principle involves leveraging the existing functional groups to build new ring systems or introduce further molecular diversity.

For instance, the preparation of 3-amino-4-hydroxybenzoic acid is highlighted as an important intermediate step in the synthesis of dyes and other specialized chemicals. google.com Similarly, the core of this compound can be envisioned as a scaffold for creating novel compounds. The amino groups can undergo diazotization, acylation, or alkylation, while the carboxylic acid group can be converted into esters, amides, or acid chlorides. These transformations open pathways to a variety of derivatives. Research on related aminobenzoic acids has shown their utility in synthesizing antimicrobial scaffolds, underscoring the potential of this class of compounds in developing new therapeutic agents. nih.gov The synthesis of substituted benzanilides from related nitrobenzoic acids further illustrates the role of this scaffold as a foundational element in building larger, functional molecules. google.com

Table 1: Potential Synthetic Transformations and Resulting Scaffolds

| Functional Group | Reaction Type | Potential Resulting Scaffold |

|---|---|---|

| Primary Amino Group (-NH₂) | Diazotization followed by substitution | Halogenated, hydroxylated, or cyanated benzoic acid derivatives |

| Secondary Amino Group (-NH-butyl) | Acylation | N-acylated derivatives for further functionalization |

| Carboxylic Acid Group (-COOH) | Esterification / Amidation | Esters and amides with diverse side chains |

The strategic manipulation of these functional groups allows chemists to use this compound as a starting point for developing libraries of compounds for academic screening and materials science research. researchgate.net

Utility in Peptide Chemistry and Bioconjugation Strategies as a Coupling Agent or Building Block

In the field of peptide science, the incorporation of non-natural amino acids is a key strategy to enhance the stability, conformational properties, and biological activity of peptides. nih.govnih.gov Natural peptides are often susceptible to degradation by enzymes in the body. nih.gov Introducing unconventional building blocks can protect against this breakdown. nih.gov

This compound can be considered a non-natural or synthetic amino acid analogue due to the presence of both an amino group and a carboxylic acid. This dual functionality allows it to be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its aromatic backbone and butyl group would introduce specific steric and hydrophobic characteristics into a peptide, potentially influencing its folding and interaction with biological targets.

As a building block, it can be used to:

Induce specific turns or conformations in a peptide backbone.

Act as a linker molecule in bioconjugation, connecting a peptide to another molecule, such as a drug, a fluorescent tag, or a surface.

Enhance resistance to enzymatic degradation by replacing a natural amino acid at a cleavage site. nih.gov

The conjugation of bioactive molecules to peptides is a promising method for developing new leads with improved properties like selectivity and stability. nih.gov The structure of this compound is well-suited for this purpose, serving as a stable bridge in more complex hybrid molecules.

Evaluation as a Reference Material and Standard in Analytical Chemical Research

Analytical reference standards are critical for the validation of analytical methods, the quantification of substances, and the quality control of pharmaceutical products. These standards must be highly pure and well-characterized materials. A closely related compound, 4-(Butylamino)benzoic acid, is officially recognized and used as a pharmaceutical reference standard; it is listed as "Tetracaine Impurity B" by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). lgcstandards.comsigmaaldrich.com

This established use suggests that this compound could also be evaluated and employed as a reference material in analytical research. Its potential applications include:

Impurity Standard: It could serve as a certified impurity marker for the quality control of a related active pharmaceutical ingredient (API).

Method Development: It can be used during the development and validation of chromatographic methods (e.g., HPLC) to ensure specificity and accuracy. sigmaaldrich.com

Metabolite Identification: If it is identified as a metabolite of a drug, a pure standard is essential for its confirmation and quantification in biological samples.

The availability of such compounds from chemical suppliers for research purposes underscores their role in supporting analytical and synthetic chemistry. sigmaaldrich.comlgcstandards.com

Table 2: Physicochemical Properties Relevant for an Analytical Standard

| Property | Value/Description | Significance |

|---|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 208.26 g/mol | Essential for gravimetric preparation of standard solutions. |

| Appearance | Typically a solid powder | Important for handling and preparation. |

| Purity | Must be high (e.g., >97%) | Critical for accuracy in quantitative analysis. sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents | Determines appropriate solvents for creating stock solutions. |

Development of Liquid Crystalline Derivatives from related benzoic acid structures

Benzoic acid and its derivatives are well-known building blocks for creating liquid crystals (LCs). tcichemicals.com The ability of the carboxylic acid groups to form strong hydrogen bonds with each other leads to the self-assembly of dimers. nih.govtandfonline.com This dimerization is a key interaction that helps induce or stabilize liquid crystalline phases, which are states of matter with properties between those of a conventional liquid and a solid crystal. nih.govnih.gov

Researchers have synthesized numerous liquid crystalline materials by modifying the substituents on the benzoic acid ring. nih.govtandfonline.comtandfonline.com By altering groups at the para-position of the benzoic acid, scientists can control the temperature range and type of the liquid crystal phase (e.g., nematic or smectic). nih.govtandfonline.com

While there is no specific literature on liquid crystals derived directly from this compound, its structure provides a versatile platform for such development. The amino groups at the 3- and 4-positions could be chemically modified to attach long alkyl chains or other mesogenic (liquid crystal-forming) units. This strategy could lead to the creation of novel hydrogen-bonded liquid crystals with unique phase behaviors and properties, potentially applicable in display technologies or smart materials. nih.gov The study of how different substituents on the benzoic acid core influence LC properties is an active area of research. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-4-hydroxybenzoic acid |

| 3-nitro-4-X-benzoic acid |

| 4-(Butylamino)benzoic acid |

| Tetracaine |

Mechanistic Biological Investigations in Vitro and in Silico Approaches

Molecular Target Engagement Studies (e.g., investigation of voltage-gated sodium channel interactions of related anesthetic precursors in vitro)

While direct studies on 3-Amino-4-(butylamino)benzoic acid are limited, the structural class of amino-benzoic acids is central to the field of local anesthetics, which primarily act by modulating voltage-gated sodium channels (NaV). bohrium.com These channels are transmembrane proteins essential for initiating and propagating action potentials in electrically excitable cells like neurons. nih.govfrontiersin.org

Local anesthetics and related compounds function by physically blocking the ion-conducting pore of NaV channels, thereby preventing the influx of sodium ions that leads to membrane depolarization. bohrium.comnih.gov This blockade is state-dependent, meaning the drugs exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. bohrium.com This property allows for preferential targeting of rapidly firing neurons, a key feature in pain and epilepsy management. nih.gov

The binding site for these molecules is located within the channel's pore. bohrium.com Mutagenesis studies have identified that amino acid residues in the S6 transmembrane segments of domains I, III, and IV of the channel's α-subunit are critical for forming the receptor site. bohrium.comfrontiersin.org The interaction involves the anesthetic molecule accessing this site from the intracellular side of the membrane when the channel is in an open state. frontiersin.org Although specific data for this compound as an anesthetic precursor is not available, its core structure is analogous to compounds known to engage these NaV channel targets.

Enzyme Inhibition Studies (e.g., urease inhibition by 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives)

Derivatives of this compound have demonstrated significant enzyme inhibitory activity, particularly against urease. portlandpress.comportlandpress.comnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of diseases caused by ureolytic bacteria, such as peptic ulcers and pyelonephritis. portlandpress.com

In one study, a series of Schiff base derivatives of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid (compounds 4a-4i) were synthesized and evaluated for their anti-urease potential. portlandpress.comnih.gov The investigation revealed that these compounds exhibited outstanding anti-urease activity, with inhibitory potentials in the micromolar and even nanomolar range. portlandpress.comresearchgate.net For instance, five aldehyde-based Schiff base derivatives showed anti-urease potentials ranging from 0.32 ± 0.02 µM to 1.68 ± 0.24 µM. portlandpress.com The inhibitory effects of these derivatives were found to be significantly more potent than the standard inhibitor, thiourea. researchgate.net

| Compound | Inhibitory Concentration (IC₅₀) in µM |

|---|---|

| 4a | 0.39 ± 0.06 |

| 4b | 1.19 ± 0.45 |

| 4c | 1.68 ± 0.24 |

| 4d | 0.32 ± 0.02 |

| 4e | 0.56 ± 0.05 |

| 4f | 0.99 ± 0.07 |

| 4g | 5.32 ± 0.42 |

| 4h | 0.26 ± 0.09 |

| 4i | 0.82 ± 0.07 |

| Thiourea (Standard) | 4.18 ± 0.01 |

Investigation of Antimicrobial Activity in vitro (preliminary studies)

Preliminary in vitro studies have shown that derivatives of the this compound scaffold possess antimicrobial properties. The rationale for this investigation is often to find dual-action agents that can both inhibit bacterial enzymes like urease and directly act against the bacteria themselves. portlandpress.comnih.gov

The same Schiff base derivatives of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid evaluated for urease inhibition were also tested for antibacterial activity. portlandpress.com Using the agar (B569324) well diffusion method, these compounds demonstrated good zones of inhibition against a panel of both Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative (Serratia marcescens, Stenotrophomonas maltophilia, Escherichia coli) bacteria. portlandpress.com This suggests a broad spectrum of activity. The dual efficacy of these compounds as both urease inhibitors and antibacterial agents makes them potential lead candidates for treating gastrointestinal infections where bacteria like Helicobacter pylori are implicated. portlandpress.comresearchgate.net Other studies on different aminobenzoic acid derivatives have also reported moderate to significant antimicrobial and antibiofilm activities against various pathogens. mdpi.comnih.govresearchgate.net

| Bacterial Strain | Type | Observed Activity |

|---|---|---|

| Micrococcus luteus | Gram-positive | Good zone of inhibition |

| Staphylococcus aureus | Gram-positive | Good zone of inhibition |

| Serratia marcescens | Gram-negative | Good zone of inhibition |

| Stenotrophomonas maltophilia | Gram-negative | Good zone of inhibition |

| Escherichia coli | Gram-negative | Good zone of inhibition |

Structure-Activity Relationship (SAR) Derivation from this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical moieties responsible for biological activity. For derivatives of this compound, SAR analyses have been conducted to understand how structural modifications influence their enzyme inhibitory and antimicrobial effects. portlandpress.comportlandpress.comresearchgate.net

In the study of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid Schiff base derivatives, the anti-urease activity was found to be highly dependent on the nature of the substituent (R group) on the aldehyde or ketone used in the synthesis. portlandpress.com For example, the derivative 4c, synthesized from the simplest aldehyde (formaldehyde), displayed the lowest potency in its series, suggesting that the substituent plays a key role in the molecule's inhibitory potential. portlandpress.com Conversely, substituting different groups on the aldehyde molecule modulated the anti-urease activity, as seen in the varied potencies of derivatives 4a, 4b, 4d, and 4e. portlandpress.com Such SAR studies provide a rational basis for the future design of more potent inhibitors by guiding the selection of substituents that enhance interaction with the target enzyme. mdpi.com

Molecular Docking Studies with Protein Targets (as applied to related benzoic acid compounds)

Molecular docking is an in silico technique used to predict the binding orientation and affinity of a small molecule to its protein target. This approach has been applied to derivatives of this compound and other related benzoic acid compounds to elucidate their mechanism of action at a molecular level. portlandpress.comnih.govnih.gov

For the 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives, molecular docking simulations were performed against the urease enzyme to complement the in vitro inhibition data. portlandpress.comnih.govresearchgate.net These in silico studies help visualize how the inhibitor fits into the active site of the enzyme and which amino acid residues it interacts with, providing a structural explanation for the observed inhibitory activity.

Broader applications of this technique to related benzoic acid compounds have shown its utility across different targets. For instance, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease were used to predict binding affinities and identify potential antiviral candidates. nih.govresearchgate.netmdpi.com Similarly, docking combined with NMR experiments helped to understand how 2,5-substituted benzoic acid inhibitors bind to the BH3-binding groove of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov These studies collectively demonstrate that molecular docking is a powerful tool for understanding ligand-protein interactions and guiding the rational design of new therapeutic agents based on the benzoic acid scaffold.

Advanced Analytical Methodologies for Research and Purity Assessment

The rigorous characterization of "3-Amino-4-(butylamino)benzoic acid" is fundamental for its application in research and development. Advanced analytical techniques are essential for quantifying the compound, profiling its purity, and identifying any potential impurities. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) provide the necessary sensitivity, selectivity, and resolution for a comprehensive analysis.

Emerging Research Perspectives and Interdisciplinary Integration

Design of Novel Functional Materials Based on 3-Amino-4-(butylamino)benzoic acid Scaffolds

The true potential of this compound lies in its utility as a foundational scaffold for creating novel functional materials. Its structure is inherently modular, allowing for targeted modifications to tailor its properties for specific applications. The carboxylic acid group can be readily converted into esters or amides, while the primary and secondary amino groups offer sites for a variety of chemical transformations.

Detailed research into analogous compounds, such as other aminobenzoic acid derivatives, has shown that these molecules can serve as crucial intermediates in the synthesis of advanced materials. For instance, derivatives of 4-tert-Butylamino-3-nitrobenzoic acid are recognized as important precursors for synthesizing various heterocyclic compounds with pharmacological relevance. researchgate.net This highlights a plausible pathway for this compound, where its derivatives could form the building blocks for complex molecules with desirable electronic, optical, or biological properties.

Moreover, the presence of both hydrophilic (amino and carboxyl groups) and lipophilic (butyl group and aromatic ring) regions within the same molecule suggests its potential in developing materials with unique solubility and pharmacokinetic profiles. This dual nature is a key consideration in the rational design of more effective therapeutic agents and functional polymers. The structural framework of aminobenzoic acids allows for extensive structure-activity relationship (SAR) studies, guiding the development of new materials.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical sciences, and compounds like this compound are prime candidates for computational investigation. nih.govcymitquimica.com Although specific ML models for this exact compound are not yet prevalent, the established success of these techniques in predicting the properties of related molecules provides a strong case for their application.

Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, are increasingly used to forecast the physicochemical properties of organic compounds. researchgate.net For aminobenzoic acids and their derivatives, ML models can predict key parameters such as:

Aqueous Solubility: Crucial for drug development, tree-based models like CatBoost and XGBoost have shown high accuracy in predicting the solubility of diverse organic compounds. biorxiv.org

Acid Dissociation Constant (pKa): Graph neural network-based models have demonstrated the ability to predict pKa values for both acidic and basic groups within a molecule, which is vital for understanding its behavior in biological systems.

Biological Activity: By analyzing structural features, ML models can help in the early identification of molecules with potential therapeutic effects, thereby accelerating the drug discovery process. nih.govnsf.gov

The general workflow for applying machine learning to a compound like this compound would involve creating a dataset of related molecules with known properties, using molecular descriptors to represent their structures, and training an ML model to learn the relationship between the structure and the property of interest. This in-silico approach significantly reduces the time and cost associated with experimental screening.

Potential for Collaborative Research in Synthetic Organic Chemistry and Chemical Biology

The inherent versatility of the this compound scaffold makes it an ideal subject for collaborative research between synthetic organic chemists and chemical biologists. Such interdisciplinary efforts are crucial for translating the potential of a chemical scaffold into tangible applications. nih.govnih.gov

Synthetic organic chemists can focus on developing efficient and scalable methods for the synthesis and derivatization of the core scaffold. This could involve exploring novel reaction pathways to create a diverse library of compounds based on the this compound framework. The principles of green chemistry could also be integrated to ensure that the synthetic routes are environmentally benign. The synthesis of related compounds like 3-amino-4-hydroxyl benzoic acid phosphate (B84403) from 4-chloro benzoic acid demonstrates the feasibility of multi-step, cost-effective processes.

In parallel, chemical biologists can utilize these newly synthesized compounds as molecular probes to investigate biological processes. The amino acid-like structure of the scaffold makes it particularly suitable for applications in peptide synthesis and the development of peptidomimetics. mdpi.comrsc.org These molecules could be designed to interact with specific biological targets, such as enzymes or receptors, leading to the discovery of new therapeutic agents or diagnostic tools. The collaboration would create a feedback loop where the biological data informs the design of the next generation of compounds, leading to a more rational and efficient discovery pipeline.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-(butylamino)benzoic acid, and how can high purity be ensured?

- Methodological Answer : The compound can be synthesized via sequential alkylation and amination reactions. For example, introducing the butylamino group to a benzoic acid precursor under controlled pH (e.g., using ammonia or butylamine as a nucleophile). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol). Purity (>95%) is verified via HPLC with UV detection at 254 nm and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, butyl chain protons at δ 0.9–1.6 ppm) .

- FT-IR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (208.26 g/mol) .

Q. How does solubility influence experimental design for in vitro assays?

- Methodological Answer : The compound’s limited aqueous solubility requires dissolution in DMSO (≤1% v/v) followed by dilution in buffered solutions (e.g., PBS). Solubility should be pre-tested via dynamic light scattering (DLS) to avoid aggregation. For cell-based studies, confirm absence of solvent toxicity using vehicle controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Structural Modifications : Synthesize derivatives (e.g., varying alkyl chain length, replacing butyl with cyclopropyl or morpholino groups) .

- Bioactivity Assays : Test derivatives against target proteins (e.g., enzymes, receptors) using fluorescence polarization or surface plasmon resonance (SPR). Compare IC₅₀ values to establish SAR trends .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Batch Reproducibility : Ensure consistent synthesis/purification protocols to minimize batch-to-batch variability.

- Assay Standardization : Use validated positive/negative controls (e.g., known inhibitors) across labs.

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to identify confounding factors (e.g., off-target effects) .

Q. How can metal coordination complexes of this compound be synthesized and characterized?

- Methodological Answer :

- Ligand Design : Utilize the carboxylic acid and amino groups as chelation sites. React with metal salts (e.g., NiCl₂, ZnCl₂) in ethanol/water (1:1) at 60°C .

- Characterization : Conduct thermogravimetric analysis (TGA) for stoichiometry, UV-Vis for d-d transitions (e.g., Ni²+ complexes at ~600 nm), and X-ray crystallography for structural elucidation .

Q. What methodologies are used to study its metabolic fate in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.